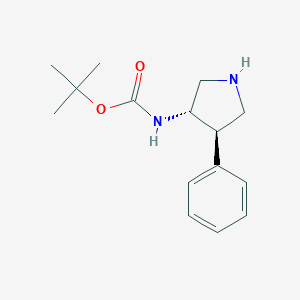

tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

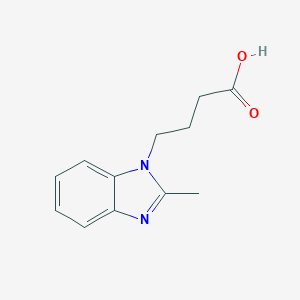

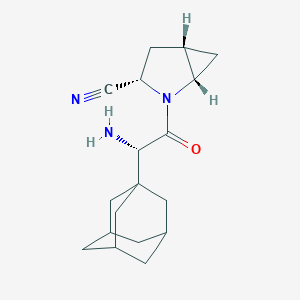

The compound is a derivative of pyrrolidine, which is a cyclic secondary amine. It has a carbamate group (OC(O)N) attached to the pyrrolidine ring, and a tert-butyl group attached to the carbamate . The presence of the phenyl group indicates that it’s likely aromatic .

Molecular Structure Analysis

The compound likely has a five-membered ring structure due to the pyrrolidine backbone. The phenyl group is likely attached to one of the carbon atoms on the ring .Chemical Reactions Analysis

As a secondary amine, pyrrolidine derivatives can undergo reactions such as alkylation, acylation, and N-oxidation .科学的研究の応用

Enzyme-Catalyzed Kinetic Resolution

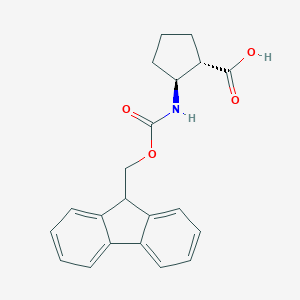

The compound tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate was used in the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, which resulted in a new resolution method with high enantioselectivity. The enzyme-catalyzed alcoholysis of the racemic acetate in i-propanol and t-butanol led to the preparation of the (+)-(3S,4R) enantiomer in pure form, showcasing the compound's relevance in enantioselective syntheses (Faigl et al., 2013).

Diels‐Alder Reaction

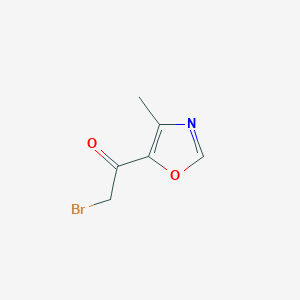

Tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate is also a precursor in the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan. It's used to generate various chemical structures, showing its versatility in organic syntheses and its potential in creating complex molecular architectures (Padwa et al., 2003).

Synthesis of Drug Intermediates

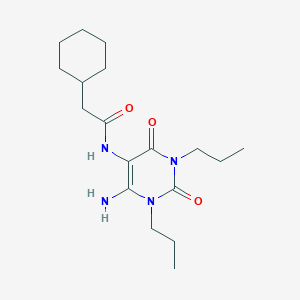

An efficient seven-step process was designed for the synthesis of important drug intermediates, starting from itaconic acid ester, leading to tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate. This showcases the compound's importance as a building block in drug development processes. The process was noted for being simple, cost-efficient, and environmentally friendly (Geng Min, 2010).

Characterization and Structural Analysis

The compound has been used in the structural characterization and analysis of chemical structures. Studies involve methods like single-crystal X-ray diffraction and 2D Heteronuclear NMR Experiments, critical for understanding molecular geometry and properties (Aouine et al., 2016).

将来の方向性

特性

IUPAC Name |

tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-13-10-16-9-12(13)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3,(H,17,18)/t12-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKMVLIVAWGYRD-QWHCGFSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)

![Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B50866.png)

![N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B50871.png)